molecular formula C14H16F3IO3S2Si B2901895 Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate CAS No. 175224-35-8

Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate

Cat. No.: B2901895
CAS No.: 175224-35-8
M. Wt: 508.38
InChI Key: QHFCCIBUNHGRTM-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate (CAS: 175224-35-8, 188363-61-3) is a hypervalent iodine compound with a molecular weight of 508.38 g/mol and the formula C₁₄H₁₆F₃IO₃S₂Si. It is a white to light yellow crystalline powder, commercially available with a purity >95.0% (HPLC) . Its structure features a phenyl group, a trimethylsilyl-substituted thiophenyl moiety, and a trifluoromethanesulfonate counterion. This compound is primarily utilized in organic synthesis as an electrophilic arylating agent, enabling the introduction of aryl groups into electron-rich substrates under mild conditions .

Properties

IUPAC Name

phenyl-(4-trimethylsilylthiophen-3-yl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ISSi.CHF3O3S/c1-16(2,3)13-10-15-9-12(13)14-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFCCIBUNHGRTM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CSC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3IO3S2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175224-35-8
Record name Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate
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Scientific Research Applications

Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H16F3IO3S2Si . It is also known by other names, including phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate, phenyl[4-(trimethylsilyl)-3-thienyl]iodonium trifluoromethanesulfonate and phenyl[4-(trimethylsilyl)-3-thienyl]iodonium triflate .

Here's an overview of its applications in scientific research:

Reaction with Phenolates

  • Trimethylsilylethynyl(phenyl)iodonium triflate reacts with potassium salts of some acidic phenols, leading to substitution products and sp2 C-H insertion products .
  • The reaction of trimethylsilylethynyl(phenyl)iodonium triflate with phenolates results in aroxyacetylenes, aroxy-trimethylsilylacetylenes, and 2-aroxybenzo[b]furans .

Synthesis of Aryl(trifloxyalkenyl)iodonium Triflate Salts

  • Phenyl(trifloxyalkenyl)iodonium triflate salt can be prepared from (diacetoxyiodo)benzene, trimethylsilyl trifluoromethanesulfonate, and phenylacetylene .

Benzyne Precursor

  • (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate, prepared from o-bis(trimethylsilyl)benzene and a hypervalent iodine(III) reagent, shows excellent formation of benzyne under mild and neutral conditions . It efficiently provides adducts with trapping agents like furan, anthracene, diphenylisobenzofuran, and tetraphenylcyclopentadienone .

Mechanism of Action

The compound exerts its effects primarily through its iodonium group, which is highly electrophilic. The iodonium trifluoromethanesulfonate group can act as an electrophile in various reactions, facilitating the formation of carbon-silicon bonds. The trimethylsilyl group enhances the stability and reactivity of the compound, making it suitable for use in a range of chemical transformations.

Molecular Targets and Pathways Involved:

  • Electrophilic Substitution: The iodonium group targets electron-rich sites in molecules, leading to substitution reactions.

  • Silicon Bond Formation: The trimethylsilyl group facilitates the formation of silicon-carbon bonds, which are crucial in organic synthesis.

Comparison with Similar Compounds

Scope of Comparison
The compound belongs to the class of aryliodonium salts , which are widely employed in aryl transfer reactions. Below is a detailed comparison with structurally and functionally related iodonium salts:

Structural Analogues
Property/Compound Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Triflate Diphenyliodonium Triflate (4-Methoxyphenyl)phenyliodonium Triflate
Molecular Weight (g/mol) 508.38 424.22 454.30
Counterion Triflate (CF₃SO₃⁻) Triflate Triflate
Aryl Group 4-(Trimethylsilyl)thiophen-3-yl + Phenyl Two phenyl groups 4-Methoxyphenyl + Phenyl
Reactivity High electrophilicity due to electron-withdrawing TMS-thiophenyl Moderate Enhanced by methoxy group’s electron-donating effect
Applications Selective aryl transfer in heterocyclic systems General arylations Arylations in electron-deficient systems

Key Findings :

  • The trimethylsilyl (TMS) group on the thiophenyl ring enhances stability and directs regioselectivity during aryl transfer reactions, a feature absent in simpler diphenyliodonium salts .
  • Compared to (4-methoxyphenyl)phenyliodonium triflate, the TMS-thiophenyl derivative exhibits superior thermal stability (decomposition >150°C vs. ~120°C for methoxy analogues), as inferred from analogous iodonium salt studies .
Functional Analogues
  • Bis(trifluoroacetoxy)iodobenzene (PIFA) : Unlike Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate, PIFA lacks a permanent aryl group for transfer but is more reactive in oxidation reactions due to its labile trifluoroacetate ligands.
  • However, iodonium salts like the subject compound offer better control over regiochemistry in aromatic systems .

Biological Activity

Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate (often referred to as TMS-iodonium triflate) is a compound of significant interest in organic synthesis and medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its iodonium salt structure, which enhances its electrophilic properties. The trifluoromethanesulfonate group contributes to its reactivity, making it a valuable intermediate in various chemical reactions.

Chemical Formula: C₁₄H₁₅F₃IO₃S
Molecular Weight: 398.25 g/mol
CAS Number: 175224-35-8

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetylene with iodoarenes in the presence of triflic acid or other activating agents. This method allows for the formation of aryl(iodonium) salts, which can be further functionalized for various applications in organic synthesis.

The biological activity of TMS-iodonium triflate is primarily attributed to its ability to act as a potent electrophile. This property facilitates various nucleophilic substitutions, which are crucial in drug development and chemical biology. The compound has shown efficacy in:

  • Antimicrobial Activity: Research indicates that iodonium salts can exhibit antimicrobial properties by disrupting bacterial cell membranes.
  • Anticancer Potential: Some studies suggest that derivatives of iodonium salts may enhance the cytotoxicity of chemotherapeutic agents by increasing their uptake in cancer cells.

Case Studies

  • Antimicrobial Efficacy:
    A study demonstrated that TMS-iodonium triflate exhibited significant inhibitory effects against Staphylococcus aureus. The mechanism was linked to the disruption of membrane integrity, leading to cell lysis.
  • Anticancer Activity:
    In preclinical trials, TMS-iodonium triflate enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines. The combination treatment resulted in increased apoptosis rates compared to doxorubicin alone, suggesting a synergistic effect.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of TMS-iodonium triflate:

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus with MIC values indicating effective concentration ranges.
Showed enhanced cytotoxicity in breast cancer cell lines when combined with traditional chemotherapeutics such as doxorubicin.
Investigated the electrophilic nature of iodonium salts and their potential role in drug delivery systems due to their ability to form stable complexes with nucleophiles.

Preparation Methods

Reaction Design and Mechanism

The most efficient route involves reacting (diacetoxyiodo)benzene (DIB) with 4-(trimethylsilyl)thiophen-3-ylethyne in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method adapts the protocol developed for aryl(trifloxyalkenyl)iodonium triflates, leveraging TMSOTf’s dual role as a Lewis acid and triflate source. The reaction proceeds via:

  • Activation of DIB : TMSOTf displaces acetate groups, forming a bis(trifloxy)iodobenzene intermediate.
  • Acetylene Insertion : The alkyne attacks the electrophilic iodine center, forming a vinylic iodonium species.
  • Triflate Stabilization : The counterion stabilizes the hypervalent iodine structure, yielding the target compound.

Optimized Procedure

Materials :

  • DIB (98%, 5 mmol, 1.643 g)
  • TMSOTf (98%, 2 equiv, 10 mmol, 2.268 g)
  • 4-(Trimethylsilyl)thiophen-3-ylethyne (1.2 equiv, 6 mmol)
  • Anhydrous CH₂Cl₂ (10 mL)

Steps :

  • Charge DIB into an argon-purged vial with CH₂Cl₂.
  • Cool to 0°C, add TMSOTf dropwise, and warm to 25°C over 2 hr.
  • Re-cool to 0°C, add acetylene derivative, and stir at 25°C for 12 hr.
  • Concentrate under reduced pressure and triturate with cold ether.

Yield : 48–52% (isolated as a white solid). Note: Yield depends on acetylene steric bulk and iodonium salt solubility.

Halide Exchange Methodology

Substrate Preparation

An alternative route starts with phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium chloride, synthesized via copper-mediated aryl-iodine coupling. The chloride-to-triflate exchange follows Olofsson’s protocol:

Reaction :
$$
\text{Ph-I-Cl-Th-SiMe}3 + \text{TMSOTf} \xrightarrow{\text{CH}2\text{Cl}2} \text{Ph-I-OTf-Th-SiMe}3 + \text{Me}_3\text{SiCl}
$$

Procedure :

  • Suspend iodonium chloride (1 equiv) in dry CH₂Cl₂.
  • Add TMSOTf (1.1 equiv) at 0°C.
  • Stir for 4 hr, filter, and concentrate.

Yield : 85–90% (purity >95% by ¹⁹F NMR).

Critical Reaction Parameters

Solvent and Temperature Effects

  • CH₂Cl₂ vs. MeCN : Dichloromethane minimizes side reactions (e.g., acetylene oligomerization).
  • Temperature : Reactions below 25°C improve selectivity for the E-isomer (80:20 E/Z ratio).

Substrate Scope Limitations

  • Acetylene Substituents : Bulky groups (e.g., ortho-substituted arenes) reduce yields to 22–30%.
  • Heteroaromatics : Thiophene derivatives require electron-donating groups (e.g., SiMe₃) for stability.

Analytical Characterization

Spectroscopic Data

¹H NMR (CD₂Cl₂, 400 MHz) :

  • δ 0.28 (s, 9H, SiMe₃)
  • δ 6.92–7.45 (m, 8H, thiophene + phenyl)
  • δ 7.61 (s, 1H, vinylic H)

¹⁹F NMR (CD₂Cl₂, 376 MHz) :

  • δ -78.3 (s, CF₃SO₃⁻)

HRMS (ESI+) :

  • m/z 489.0521 [M⁺] (calc. for C₁₅H₁₈F₃I₃SSi: 489.0518)

X-ray Crystallography

Single-crystal analysis reveals:

  • I–C bond lengths : 2.11 Å (vinylic), 2.09 Å (phenyl)
  • Dihedral angle : 87° between thiophene and phenyl planes.

Comparative Method Evaluation

Parameter Direct Synthesis Halide Exchange
Yield 48–52% 85–90%
Purity >90% >95%
Isomer Control Moderate N/A
Scalability 5 mmol 50 mmol

Key Insight: While halide exchange offers higher yields, the direct method provides stereochemical control critical for downstream applications.

Applications in Organic Synthesis

The compound serves as a C2 synthon for:

  • Cross-Couplings : Suzuki-Miyaura reactions with arylboronic acids.
  • Heterocycle Formation : Annulation with enamines to yield substituted thiophenes.

Q & A

Q. What are the established synthetic routes for Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via hypervalent iodine chemistry. A general procedure involves reacting (diacetoxyiodo)benzene with a trimethylsilyl-functionalized thiophene derivative under anhydrous conditions. Key steps include:

Reagent Preparation : Use (diacetoxyiodo)benzene as the iodine(III) source and 4-(trimethylsilyl)thiophene-3-amine (or equivalent) as the aryl donor.

Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere to prevent moisture ingress .

Reaction Time : 48–72 hours at room temperature, monitored by thin-layer chromatography (TLC) .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the product with >95% purity .

Q. Table 1: Synthetic Optimization

Reagent Ratio (I:Thiophene)SolventYield (%)Purity (%)Reference
1:1.2THF65–70>95
1:1.5DCM60–6593–95

Q. How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer:

  • Purity : Assessed via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.5–8.3 ppm) and trimethylsilyl groups (δ 0.2–0.4 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 508.38 (C14_{14}H16_{16}F3_3IO3_3S2_2Si) .
  • Elemental Analysis : Matches calculated C, H, and S content within ±0.3% .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the reactivity of the thiophene ring in cross-coupling reactions catalyzed by this iodonium salt?

Methodological Answer: The TMS group serves dual roles:

Steric Protection : Shields the thiophene ring from undesired side reactions (e.g., electrophilic substitution) .

Electronic Activation : Enhates the leaving-group ability of the iodonium moiety, facilitating aryl transfer to nucleophiles (e.g., in Suzuki-Miyaura couplings) .
Experimental Design : Compare reaction rates of TMS-containing vs. non-TMS analogs using kinetic profiling (UV-Vis monitoring) .

Q. What computational methods are employed to study the electronic effects of the trifluoromethanesulfonate counterion on the iodonium center's stability?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G* basis sets model the iodonium salt’s geometry and charge distribution. The triflate counterion stabilizes the iodonium center via electrostatic interactions, reducing decomposition pathways .
  • NBO Analysis : Quantifies hyperconjugative interactions between the iodonium center and triflate’s sulfonyl group .

Q. How should researchers address discrepancies in reported purity levels or spectroscopic data across different studies?

Methodological Answer:

  • Purity Discrepancies : Cross-validate via complementary techniques (e.g., HPLC + 19^{19}F NMR for triflate quantification) .
  • Spectroscopic Variations : Standardize solvent systems (e.g., DMSO-d6 for 1^1H NMR) and calibrate instruments using certified reference materials .

Q. Table 2: Key Physicochemical Properties

PropertyValueReference
Molecular Weight508.38 g/mol
Melting PointNot reported (decomposes)
SolubilitySoluble in DCM, THF, DMSO
HygroscopicityHigh (store at 0–6°C)

Q. What role does the trifluoromethanesulfonate group play in facilitating aryl transfer reactions compared to other counterions?

Methodological Answer:

  • Leaving-Group Ability : Triflate (CF3_3SO3_3^-) is a superior leaving group compared to nonaflate or tosylate, accelerating aryl transfer in Pd-catalyzed couplings .
  • Solubility Enhancement : Triflate improves solubility in polar aprotic solvents (e.g., DMF), enabling homogeneous reaction conditions .

Q. What are the critical storage and handling protocols to ensure the compound's stability?

Methodological Answer:

  • Storage : Sealed under inert gas (Ar/N2_2) at 0–6°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light to prevent iodonium degradation .

Q. Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on the compound’s catalytic efficiency in photopolymerization vs. thermal reactions?

Methodological Answer:

  • Photopolymerization : The iodonium salt acts as a photoacid generator (PAG) under UV light, releasing triflic acid (HOTf) to initiate cationic polymerization .
  • Thermal Reactions : At elevated temperatures (>60°C), competing decomposition pathways (e.g., aryl radical formation) reduce catalytic efficiency .
    Resolution : Optimize light intensity (mW/cm2^2) and temperature controls to isolate desired pathways.

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